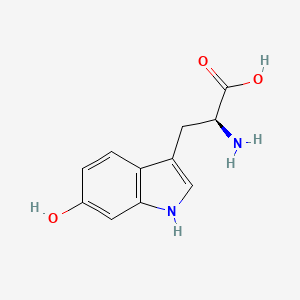

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid

Übersicht

Beschreibung

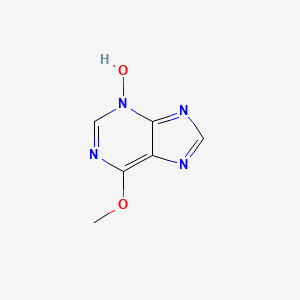

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is an uncommon amino acid derivative of tryptophan It is structurally similar to tryptophan but has a hydroxyl group attached to the sixth carbon of the indole ring

Wirkmechanismus

Target of Action

6-Hydroxytryptophan (6-HTP) is a naturally occurring amino acid and a chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . The primary targets of 6-HTP are the 5-Hydroxytryptamine Receptors Subtype 3 (5-HT3R), which are pentameric ligand-gated ion channels involved in neuronal signaling .

Mode of Action

6-HTP interacts with its targets, the 5-HT3Rs, through a process of ion permeation, ligand binding, and allosteric coupling . When administered orally in rats, 5-HI, a metabolite of 5-HTP, significantly accelerates the total gut transit time (TGTT). This acceleration of gut contractility is achieved via activation of L-type calcium channels located on the colonic smooth muscle cells .

Biochemical Pathways

6-HTP is involved in the tryptophan metabolic pathways, primarily the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways produce a variety of bioactive compounds that can regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Pharmacokinetics

The pharmacokinetics of 6-HTP involve rapid absorption and elimination, which can cause rapid onset of adverse events and fluctuating exposure . The rapid pharmacokinetics of 6-htp with a half-life of 2 h in humans make it impractical as a drug .

Result of Action

The administration of 6-HTP has been shown to have positive clinical effects on various neuropsychiatric disorders, especially depression . It increases serotonin levels in the brain and gastrointestinal tract, which can alleviate symptoms of depression and other disorders .

Action Environment

The action of 6-HTP can be influenced by environmental factors such as diet and gut microbiota. For example, a wide variety of gut bacteria can metabolize the dietary supplement and antidepressant 5-HTP to 5-HI via the tryptophanase (TnaA) enzyme . Additionally, acute stress may result in an increase in brain Trp availability, likely due to sympathetic activation .

Biochemische Analyse

Biochemical Properties

6-Hydroxytryptophan participates in biochemical reactions primarily through the kynurenine and 5-hydroxytryptamine pathways . It interacts with enzymes such as tryptophan hydroxylase, which is a rate-limiting enzyme in the production of serotonin . The interaction between 6-Hydroxytryptophan and these enzymes is critical for the regulation of various physiological functions .

Cellular Effects

6-Hydroxytryptophan has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the synthesis of serotonin, a neurotransmitter that transmits signals in the brain .

Molecular Mechanism

The molecular mechanism of 6-Hydroxytryptophan primarily involves its conversion to serotonin. This process begins with the hydroxylation of tryptophan to 5-hydroxytryptophan, followed by decarboxylation to form serotonin . This mechanism involves binding interactions with biomolecules, enzyme activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Hydroxytryptophan can change over time. It has been observed that 6-Hydroxytryptophan has a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .

Dosage Effects in Animal Models

The effects of 6-Hydroxytryptophan can vary with different dosages in animal models. For instance, elevated dietary tryptophan has been shown to have a suppressive effect on aggressive behavior in vertebrates .

Metabolic Pathways

6-Hydroxytryptophan is involved in the kynurenine and 5-hydroxytryptamine pathways . It interacts with enzymes such as tryptophan hydroxylase in these pathways . These interactions can affect metabolic flux or metabolite levels .

Subcellular Localization

It is possible that there may be targeting signals or post-translational modifications that direct it to specific compartments or organelles

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid can be synthesized from tryptophan through a Fenton reaction. This method involves the use of hydrogen peroxide and ferrous ions to hydroxylate the indole ring of tryptophan . The reaction conditions typically include an aqueous solution of tryptophan, hydrogen peroxide, and a ferrous salt, maintained at a specific pH and temperature to optimize the yield of this compound.

Industrial Production Methods

Industrial production of this compound can be achieved through microbial fermentation. Metabolic engineering of Escherichia coli has been employed to produce this compound from glucose

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinonoid intermediates.

Reduction: It can be reduced to form dihydroxy derivatives.

Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions include quinonoid intermediates, dihydroxy derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.

Biology: It serves as a competitive inhibitor of tyrosinase, an enzyme involved in melanin formation.

Medicine: It has potential therapeutic applications due to its ability to modulate neurotransmitter levels and inhibit certain enzymes.

Industry: It is used in the production of cosmetics and pharmaceuticals due to its inhibitory effects on melanin synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-Hydroxytryptophan: Another derivative of tryptophan, commonly used as a dietary supplement to increase serotonin levels.

Tryptophan: The parent compound, an essential amino acid involved in protein synthesis and precursor to several bioactive compounds.

Uniqueness

(S)-2-Amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid is unique due to its specific hydroxylation at the sixth carbon of the indole ring, which imparts distinct chemical and biological properties. Unlike 5-Hydroxytryptophan, which is widely studied and used, this compound has relatively fewer studies but shows promise in specific applications such as enzyme inhibition and neurotransmitter modulation.

Eigenschaften

IUPAC Name |

(2S)-2-amino-3-(6-hydroxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O3/c12-9(11(15)16)3-6-5-13-10-4-7(14)1-2-8(6)10/h1-2,4-5,9,13-14H,3,12H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXANGIZFHQQBCC-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NC=C2CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O)NC=C2C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60678820 | |

| Record name | 6-Hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13567-14-1 | |

| Record name | 6-Hydroxy-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60678820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-HYDROXY-L-TRYPTOPHAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the natural role of 6-hydroxytryptophan in Aspergillus nidulans?

A1: In the fungus Aspergillus nidulans, 6-hydroxytryptophan serves as the natural substrate for a developmentally controlled phenol oxidase encoded by the ivoB gene. [, , , ] This enzyme is involved in the pigmentation of conidiophores, the structures that bear asexual spores. [, ] Mutants lacking the ivoB gene accumulate 6-hydroxytryptophan and exhibit reduced pigmentation. [, , ]

Q2: How does the phenol oxidase from Aspergillus nidulans interact with 6-hydroxytryptophan?

A2: While the exact mechanism of interaction remains unclear, the phenol oxidase utilizes 6-hydroxytryptophan as its primary substrate, converting it into a yet uncharacterized pigment precursor. [, , , ] This enzyme, containing zinc and copper ions, displays high specificity for 6-hydroxytryptophan, showing no activity towards tyrosine, 3,4-dihydroxyphenylalanine, or o-methoxyphenol. [, , ] Interestingly, high ammonium ion concentrations enhance the enzyme's activity. [, , ]

Q3: Beyond Aspergillus nidulans, is 6-hydroxytryptophan found in other organisms?

A3: Yes, 6-hydroxytryptophan has also been isolated from the fruiting body of the fungus Lyophyllum decastes. [] In this context, it acts as a competitive inhibitor of tyrosinase, an enzyme crucial for melanin formation. []

Q4: Can 6-hydroxytryptophan be chemically synthesized?

A4: Yes, 6-hydroxy-L-tryptophan and 6-hydroxy-D-tryptophan can be chemically synthesized from L-tryptophan and D-tryptophan, respectively, through a Fenton reaction. []

Q5: Is there evidence that 6-hydroxytryptophan can be generated enzymatically?

A5: Research has shown that a specific myoglobin mutant (F43W/H64D/V68I) can catalyze the hydroxylation of tryptophan to form 6-hydroxytryptophan. [] This reaction, requiring hydrogen peroxide, highlights the potential for enzymatic synthesis of 6-hydroxytryptophan. []

Q6: Are there analytical techniques to identify and characterize 6-hydroxytryptophan?

A6: Various methods have been employed to identify and characterize 6-hydroxytryptophan. These include:

- Spectroscopic analyses: UV spectroscopy reveals the presence of the 6-hydroxyindole group, particularly after desulfurization of α-Amanitin. [] Mass spectrometry provides molecular weight information, with a characteristic peak at m/z 161 for the indole-3-carboxylic acid derivative. [] Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the structure and confirm the presence of specific functional groups. []

- Chromatographic techniques: Thin-layer chromatography (TLC) using specific solvent systems helps separate and visualize 6-hydroxytryptophan. [] High-performance liquid chromatography (HPLC) enables further purification and analysis. [] Derivatization with reagents like Nα-(5-fluoro-2,4-dinitrophenyl)-L-leuciamide aids in separating and identifying enantiomers. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 3-(hydroxymethyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598102.png)

![6H-Pyrrolo[2,3-b]pyridin-6-one, 2-bromo-1,7-dihydro-](/img/structure/B598109.png)

![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)

![tert-Butyl 3-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B598116.png)